molecular formula C11H12BrClOZn B14888940 3-Chloro-6-(4-penten-1-oxy)phenylZinc bromide

3-Chloro-6-(4-penten-1-oxy)phenylZinc bromide

Cat. No.: B14888940
M. Wt: 340.9 g/mol
InChI Key: FRYGIGZWOPMLBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(4-penten-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-6-(4-penten-1-oxy)phenylzinc bromide typically involves the reaction of 3-chloro-6-(4-penten-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-penten-1-oxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Chloro-6-(4-penten-1-oxy)phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: The compound is valuable in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-(4-penten-1-oxy)phenylzinc bromide in coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the organic group from zinc to the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(4-penten-1-oxy)phenylmagnesium bromide: Another organometallic compound used in similar reactions.

    3-Chloro-6-(4-penten-1-oxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions but with different reactivity and stability profiles.

Uniqueness

3-Chloro-6-(4-penten-1-oxy)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various catalysts make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C11H12BrClOZn

Molecular Weight

340.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-pent-4-enoxybenzene-5-ide

InChI

InChI=1S/C11H12ClO.BrH.Zn/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;;/h2,5-7H,1,3-4,9H2;1H;/q-1;;+2/p-1

InChI Key

FRYGIGZWOPMLBE-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.